Product packaging for 1-(2-Fluorophenyl)ethanamine hydrochloride(Cat. No.:)

1-(2-Fluorophenyl)ethanamine hydrochloride

Cat. No.: B11926287
M. Wt: 175.63 g/mol
InChI Key: WEZXQPGVPSHAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chiral Fluoroaromatic Amines in Synthetic Chemistry

Chiral amines are fundamental building blocks in the field of organic synthesis, primarily due to their prevalence in a vast array of biologically active molecules, including a significant portion of all active pharmaceutical ingredients. smolecule.com The precise three-dimensional arrangement of atoms in these chiral molecules is often crucial for their biological function, as they interact with chiral biological targets like enzymes and receptors. enamine.net Consequently, the enantioselective synthesis of chiral compounds is a cornerstone of modern drug discovery and development. enamine.netnih.gov

The introduction of fluorine atoms into organic molecules, particularly in aromatic systems, has become a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. enamine.net The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. enamine.net These modifications can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target proteins. enamine.net

Fluoroaromatic amines, which combine the structural features of a fluorine-substituted aromatic ring and a chiral amine, are therefore of considerable interest. These compounds serve as valuable precursors for more complex molecules with potential therapeutic applications. The synthesis of chiral fluoroamines is a specialized area of focus, with methods like the asymmetric reduction of imines and enzymatic transformations being employed to achieve high enantiomeric purity. chemicalbook.com The development of efficient synthetic routes to these chiral building blocks is critical for advancing pharmaceutical research. enamine.net

Overview of 1-(2-Fluorophenyl)ethanamine Hydrochloride as a Key Chiral Precursor

Among the class of chiral fluoroaromatic amines, this compound stands out as a key chiral precursor in synthetic organic chemistry. Available as a specific enantiomer, such as the (S)-enantiomer, it serves as a versatile building block for the construction of more complex chiral molecules. google.comsigmaaldrich.com Its structure, featuring a fluorine atom on the phenyl ring and a chiral ethylamine (B1201723) side chain, makes it a valuable intermediate, particularly in the synthesis of compounds targeting the central nervous system. google.com

The primary application of this compound is as a chiral synthon. In this role, it is incorporated into a larger target molecule, imparting its specific stereochemistry to the final product. This is a common strategy in asymmetric synthesis, where a readily available chiral molecule is used to control the formation of new stereocenters. bldpharm.com The amine group provides a reactive handle for a variety of chemical transformations, allowing chemists to build upon its chiral scaffold.

While detailed, specific syntheses of blockbuster drugs using this exact precursor are not prominently featured in publicly available literature, its classification and commercial availability as a chiral building block underscore its utility in research and development. enamine.netbldpharm.com Chemical suppliers categorize it under "Asymmetric Synthesis" and "Chiral Building Blocks," indicating its intended use in creating enantiomerically pure compounds. bldpharm.com The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for laboratory and potential scale-up applications.

Below are tables detailing some of the known properties of the enantiomers of 1-(2-Fluorophenyl)ethanamine and its hydrochloride salt.

Physicochemical Properties of (S)-1-(2-Fluorophenyl)ethanamine

Property Value
CAS Number 68285-25-6 lookchem.com
Molecular Formula C₈H₁₀FN lookchem.com
Molecular Weight 139.17 g/mol lookchem.com
Form Colourless Liquid google.com
pKa 8.62 ± 0.10 (Predicted) google.com
Storage Temperature 2–8 °C under inert gas google.com

This table is interactive. Click on the headers to sort.

Properties of (S)-1-(2-Fluorophenyl)ethanamine Hydrochloride

Property Value
CAS Number 1332832-14-0 chemicalbook.com
Molecular Formula C₈H₁₁ClFN
Molecular Weight 175.63 g/mol
Appearance White to off-white Solid
Storage Temperature 2-8°C under inert gas

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClFN B11926287 1-(2-Fluorophenyl)ethanamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZXQPGVPSHAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 1 2 Fluorophenyl Ethanamine Hydrochloride

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a powerful means for the stereoselective synthesis of 1-(2-Fluorophenyl)ethanamine, primarily through the enantioselective reduction of its corresponding ketone precursor, 2'-fluoroacetophenone.

Enantioselective Hydrogenation of Ketone Precursors

The enantioselective hydrogenation of prochiral ketones is a cornerstone of modern asymmetric synthesis. This method involves the use of a chiral catalyst to stereoselectively add two hydrogen atoms across the carbonyl double bond of the ketone precursor, yielding one enantiomer of the alcohol in excess, which can then be converted to the desired amine.

Transition metal complexes, particularly those of ruthenium (Ru) paired with the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of aromatic ketones like 2'-fluoroacetophenone. nih.gov The mechanism of these catalyst systems, such as those derived from Ru(OAc)₂(BINAP), has been a subject of detailed study. nih.govsigmaaldrich.com

The catalytic cycle is proposed to operate via a nonclassical metal-ligand bifunctional mechanism. nih.gov In this process, a chiral ruthenium dihydride species, RuH₂(diphosphine)(diamine), is formed. The hydrogenation of the ketone then proceeds through a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from an NH₂ group of the diamine ligand are transferred simultaneously to the carbonyl group. nih.gov This occurs in the outer coordination sphere of the metal, without direct interaction between the ketone's carbonyl oxygen and the ruthenium atom. nih.gov

The presence of a base, such as potassium tert-butoxide, can significantly accelerate the reaction rate. nih.govnih.gov However, the reaction can proceed via dual mechanisms depending on the conditions. nih.gov The enantioselectivity of the process is generally high and is not significantly affected by factors such as hydrogen pressure or the presence of a base. nih.gov The choice of the BINAP ligand's chirality ((R)- or (S)-BINAP) dictates the stereochemical outcome of the product.

Table 1: Key Features of Ru-BINAP Catalyzed Hydrogenation

Feature Description
Catalyst System Typically trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] or similar Ru(II) complexes with a BINAP ligand.
Precursor 2'-Fluoroacetophenone
Mechanism Metal-ligand bifunctional mechanism involving a pericyclic transition state. nih.gov
Role of Ligand The chiral BINAP ligand creates a chiral environment that directs the hydrogenation to one face of the ketone. nih.gov
Effect of Base Addition of a base like KO-t-C₄H₉ can accelerate the reaction. nih.govnih.gov
Stereoselectivity High enantiomeric excess (ee) is typically achieved. nih.gov

Enzyme-Catalyzed Transformations (Biocatalysis)

Biocatalysis has emerged as a green and highly efficient alternative for producing enantiopure amines. illinois.edu Enzymes operate under mild conditions and exhibit remarkable stereo- and regioselectivity. illinois.eduresearchgate.net For the synthesis of 1-(2-Fluorophenyl)ethanamine, ω-transaminases are particularly relevant. mdpi.com

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like L-alanine or isopropylamine) to a prochiral ketone acceptor, such as 2'-fluoroacetophenone. illinois.edumdpi.commdpi.com This asymmetric synthesis can theoretically achieve a 100% yield of a single enantiomer of the desired amine. mdpi.com

The reaction mechanism follows a ping-pong bi-bi kinetic model. mdpi.com The PLP cofactor, bound to the enzyme, accepts the amino group from the donor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. Subsequently, the amino group is transferred from the PMP to the ketone substrate, regenerating the PLP and producing the chiral amine. mdpi.com The stereochemical outcome ((R)- or (S)-amine) is determined by the specific ω-TA used, as these enzymes are stereoselective. illinois.edu A significant challenge can be the unfavorable thermodynamic equilibrium of the reaction, which can be addressed through methods like in situ product removal (ISPR). mdpi.com

Kinetic resolution is another biocatalytic strategy that can be employed, starting from a racemic mixture of 1-(2-fluorophenyl)ethanamine. This process utilizes an enantioselective enzyme that preferentially acts on one enantiomer of the racemate. For instance, an (R)-enantioselective ω-transaminase from Fusarium oxysporum has been evaluated for the kinetic resolution of amines, including 1-(2-fluorophenyl)ethanamine. mdpi.com

In this approach, the enzyme selectively deaminates one enantiomer (e.g., the (R)-enantiomer) into the corresponding ketone (2'-fluoroacetophenone), leaving the other enantiomer (the (S)-enantiomer) unreacted and thus enantiomerically enriched. While advantageous for its simplicity in requiring only a single enzyme, the major drawback of kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. mdpi.com

To overcome the 50% yield limitation of kinetic resolution, deracemization strategies have been developed. mdpi.com These processes can convert a racemic amine into a single, optically pure enantiomer with a theoretical yield of up to 100%. mdpi.com

A common deracemization strategy involves a dual-enzyme system with two stereocomplementary ω-TAs. The process occurs in two steps:

An enantioselective ω-TA (e.g., an (S)-selective one) deaminates one enantiomer of the racemic 1-(2-fluorophenyl)ethanamine to produce 2'-fluoroacetophenone.

A second, enantiocomplementary ω-TA (e.g., an (R)-selective one) then catalyzes the asymmetric amination of the newly formed ketone, converting it into the desired (R)-enantiomer of the amine. mdpi.com

This concurrent deamination and amination cycle ultimately transforms both enantiomers of the starting racemate into a single, enantiopure product.

Table 2: Comparison of Biocatalytic Strategies

Strategy Starting Material Key Enzyme(s) Theoretical Max. Yield Description
Asymmetric Amination 2'-Fluoroacetophenone One ω-Transaminase 100% An amine donor transfers its amino group to the ketone, creating a single enantiomer of the amine. mdpi.com
Kinetic Resolution Racemic 1-(2-Fluorophenyl)ethanamine One enantioselective ω-TA 50% One enantiomer is selectively converted to the ketone, leaving the other enantiomer enriched. mdpi.com
Deracemization Racemic 1-(2-Fluorophenyl)ethanamine Two stereocomplementary ω-TAs 100% One enantiomer is deaminated to the ketone, which is then re-aminated to the desired enantiomer. mdpi.com

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.govrsc.org Chiral primary amine-based organocatalysts, derived from natural sources like Cinchona alkaloids or amino acids, have proven versatile and effective in a wide array of enantioselective transformations. rsc.org The underlying principle of organocatalysis often involves the formation of transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. frontiersin.org

In the context of synthesizing chiral amines, bifunctional organocatalysts, which possess both a basic amine site and a hydrogen-bond donor group (e.g., thiourea), can activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. rsc.org For the synthesis of fluorinated amines, organocatalytic methods like the asymmetric reduction of fluorinated alkynyl ketimines using a chiral phosphoric acid catalyst and a benzothiazoline (B1199338) hydride source have been developed. nih.gov This approach yields chiral fluorinated propargylamines with excellent enantioselectivities. nih.gov

Chiral Metal Complex-Mediated Synthesis (e.g., Ni(II) Complexes)

Chiral transition metal complexes are extensively used as catalysts in asymmetric synthesis due to their ability to create a well-defined chiral environment around the reacting substrates. researchgate.net The synthesis of novel chiral ligands, such as those derived from cyclopentadienyl (B1206354) frameworks, is crucial for developing effective metal-based catalysts. researchgate.net These ligands, when complexed with metals like titanium or zirconium, can catalyze asymmetric reactions with high stereoselectivity. researchgate.net While specific examples detailing the use of Ni(II) complexes for the direct synthesis of 1-(2-Fluorophenyl)ethanamine are not prevalent in the provided search results, the general principles of chiral metal complex catalysis are broadly applicable.

Asymmetric Hydrophosphonylation of Aldimines as a Route to Derivatives

The asymmetric hydrophosphonylation of imines is a valuable method for the synthesis of enantiomerically enriched α-amino phosphonates, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net This reaction can be effectively catalyzed by chiral organocatalysts or metal complexes. nih.govrsc.org For instance, the catalytic asymmetric hydrophosphonylation of N-thiophosphinoyl ketimines with dialkyl phosphites can be achieved with very low catalyst loadings at room temperature. nih.gov The resulting phosphonic acid analogues of α,α-disubstituted α-amino acids can be obtained in high enantiopurity after the facile removal of the activating group. nih.gov This methodology provides a potential pathway to derivatives of 1-(2-Fluorophenyl)ethanamine by starting with the corresponding aldimine.

Classical Chiral Resolution Techniques

Classical resolution remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. libretexts.orgnih.gov This approach relies on the physical separation of diastereomers formed by reacting the racemic mixture with a chiral resolving agent. libretexts.orglibretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. libretexts.orglibretexts.org The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

The process typically involves the following steps:

Reaction of the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) to form a mixture of diastereomeric salts. libretexts.org

Separation of the diastereomers through repeated crystallizations until a pure diastereomer is obtained, which can be monitored by measuring the optical rotation. libretexts.org

Regeneration of the pure enantiomer of the amine by treating the separated diastereomeric salt with a base. libretexts.org

The efficiency of the resolution is dependent on the choice of the resolving agent and the solvent system. libretexts.orgrsc.org In some cases, the presence of water molecules in the crystal lattice of the less-soluble diastereomeric salt can enhance the hydrogen-bonding network and improve the resolution efficiency. rsc.org

Table 1: Examples of Chiral Resolving Agents for Amines

Chiral Resolving AgentType
(+)-Tartaric acidAcid
(-)-Malic acidAcid
(-)-Mandelic acidAcid
(+)-Camphor-10-sulfonic acidAcid
BrucineBase
StrychnineBase
QuinineBase

This table is generated based on information from multiple sources. libretexts.org

Chiral Chromatography-Based Enantiomeric Separation

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. nih.govcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. csfarmacie.czyoutube.com

There are various types of CSPs available, with polysaccharide-based and cyclodextrin-based phases being among the most widely used. nih.govnih.gov The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation. nih.govcsfarmacie.cz High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for determining the enantiomeric purity of chiral compounds. nih.govcsfarmacie.cz This technique is essential for quality control in the pharmaceutical industry to ensure that the desired enantiomer is present in the correct proportion. nih.gov

General Synthetic Pathways to 1-(2-Fluorophenyl)ethanamine and its Hydrochloride Salt

The synthesis of 1-(2-Fluorophenyl)ethanamine typically starts from a suitable precursor, such as 2-fluoroacetophenone (B1329501). A common synthetic route involves the reductive amination of the ketone. This can be achieved through various methods, including the Leuckart reaction or by forming an oxime followed by reduction.

Once the racemic 1-(2-Fluorophenyl)ethanamine is obtained, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride salt is often a crystalline solid, which is easier to handle and purify than the free base. gavinpublishers.com The enantiomers of the amine can then be resolved using the classical methods described above, such as diastereomeric salt formation with a chiral acid like tartaric acid. gavinpublishers.com The desired enantiomerically pure amine hydrochloride can be obtained after separation of the diastereomeric salts and subsequent treatment to remove the resolving agent. gavinpublishers.com

Reduction of Nitrile, Amide, and Nitro Compound Precursors

A fundamental approach to synthesizing primary amines involves the reduction of nitriles, amides, and nitro compounds. libretexts.org For the preparation of 1-(2-Fluorophenyl)ethanamine, this typically involves the reduction of a suitable precursor like 2-fluorophenylacetonitrile.

Commonly employed reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgchemguide.co.uk The reaction with LiAlH₄ is typically carried out in an ether solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation can be performed using various metal catalysts such as palladium, platinum, or nickel at elevated temperatures and pressures. chemguide.co.uk

Amide reduction also provides a route to amines with the same number of carbon atoms as the starting carboxylic acid derivative. libretexts.org Arylamines are often prepared through the nitration of an aromatic starting material, followed by the reduction of the nitro group. This reduction can be achieved through various methods, including catalytic hydrogenation or using metals like iron, zinc, or tin in an acidic solution. libretexts.org Tin(II) chloride is noted as a particularly mild reducing agent, suitable for molecules with other reducible functional groups. libretexts.org A simple and effective method for reducing nitriles to their corresponding primary amine hydrochlorides utilizes a tetramethyldisiloxane/titanium(IV) isopropoxide system, which can provide the product in nearly quantitative yields. researchgate.net

Table 1: Selected Reagents for Reduction of Nitrile, Amide, and Nitro Precursors

Precursor TypeReducing Agent/SystemCatalyst (if applicable)Typical ConditionsReference
NitrileLithium Aluminum Hydride (LiAlH₄)-Diethyl ether, followed by acid work-up chemguide.co.uk
NitrileHydrogen (H₂)Palladium, Platinum, or NickelElevated temperature and pressure chemguide.co.uk
NitrileTetramethyldisiloxane/Titanium(IV) isopropoxide-- researchgate.net
AmideLithium Aluminum Hydride (LiAlH₄)-- libretexts.org
NitroHydrogen (H₂)Platinum- libretexts.org
NitroIron, Zinc, or Tin-Acidic aqueous solution libretexts.org
NitroTin(II) chloride (SnCl₂)-- libretexts.org

Synthesis via Alkyne Derivatives

The synthesis of amines can also be achieved through methodologies involving alkyne derivatives. While direct information on the synthesis of 1-(2-Fluorophenyl)ethanamine hydrochloride from alkynes is not prevalent in the provided context, general principles of alkyne functionalization can be applied. One such method involves the hydroboration of alkynes followed by subsequent reactions. For instance, the hydroboration of alkynes can lead to the formation of alkenylboranes, which are versatile intermediates in organic synthesis. These can be further transformed into various functional groups, including amines, through appropriate multi-step sequences. Stereoselective synthesis of specific fluoroalkenylboronates has been achieved from (2-fluoro-1-alkenyl)iodonium salts, which can then be used in cross-coupling reactions to create trisubstituted fluoroalkenes. nih.gov

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. youtube.comlibretexts.org This two-part process begins with the nucleophilic addition of an amine to a carbonyl group to form an imine, which is then reduced to the corresponding amine. libretexts.org

For the synthesis of 1-(2-Fluorophenyl)ethanamine, this would involve the reaction of 2-fluoroacetophenone with ammonia. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the imine in the presence of the ketone. libretexts.orgmasterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be utilized. masterorganicchemistry.com The reaction is often carried out in a one-pot procedure, which is efficient and practical. youtube.com The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the ketone towards amine addition. masterorganicchemistry.com

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are fundamental in creating the precursors necessary for the synthesis of this compound. A key precursor, 2-fluorophenylacetonitrile, can be synthesized via a nucleophilic substitution reaction where an appropriate 2-fluorobenzyl halide is treated with a cyanide salt. This SN2 reaction introduces the nitrile group, which can then be reduced to the primary amine. libretexts.org

Furthermore, nucleophilic aromatic substitution (NAS) can be employed on highly fluorinated aromatic rings. For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes has been studied, demonstrating that reaction conditions and nucleophile strength determine the position of substitution. rsc.org While not directly synthesizing the target molecule, these principles are applicable to the modification of fluorinated aromatic precursors. In some cases, tertiary amines can act as nucleophiles in substitution reactions on heteroaromatic halides. mdpi.com

Process Optimization and Stereochemical Control in Synthesis

The synthesis of a single enantiomer of this compound requires careful control over the stereochemistry of the reaction. This is a critical aspect of process optimization, aiming to maximize the yield of the desired stereoisomer.

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Enhancement

Achieving a high enantiomeric excess (ee) is paramount in the synthesis of chiral pharmaceuticals. taylorandfrancis.com Often, one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful. taylorandfrancis.com Various strategies are employed to enhance the ee.

One common method is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. nih.gov The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Asymmetric synthesis, which directly produces an excess of one enantiomer, is a more efficient approach. This often involves the use of chiral catalysts or auxiliaries. taylorandfrancis.comnih.gov For example, a chemo-enzymatic method has been developed for the asymmetric hydroamination of styrene (B11656) to (R)-α-phenylethylamine using a palladium/copper catalyst system and an enzyme, achieving a 99% enantiomeric excess. nih.gov

Influence of Reaction Conditions on Stereoselectivity (Solvent, Temperature, Catalyst Loading)

The stereochemical outcome of a reaction is highly sensitive to the reaction conditions. Factors such as the choice of solvent, reaction temperature, and catalyst loading can significantly influence the enantiomeric excess and diastereomeric ratio.

The solvent can play a crucial role in stereoselectivity. For instance, in the resolution of racemic α-phenylethylamine, the use of solvents with a six-membered ring structure, like tetrahydropyran, was found to dramatically change the selectivity of diastereomeric salt formation compared to 2-propanol. nih.gov

Temperature can also have a profound effect. Lowering the reaction temperature often leads to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Catalyst loading is another critical parameter. The amount of catalyst used can impact not only the reaction rate but also the stereoselectivity. Optimizing the catalyst loading is essential to achieve a balance between efficiency and high stereochemical control. In catalytic hydrogenations, the choice of metal catalyst (e.g., platinum, palladium) can influence the stereochemical outcome. libretexts.org

Scalability Considerations for Stereoselective Methods (e.g., Continuous Flow Systems)

The successful laboratory-scale stereoselective synthesis of this compound is a crucial first step, but its practical application, particularly in the pharmaceutical industry, hinges on the ability to scale up the production in a safe, efficient, and economically viable manner. This section explores the key considerations for transitioning stereoselective methods from the bench to an industrial scale, with a particular focus on the implementation of continuous flow systems.

The industrial production of chiral amines, including fluorinated phenethylamines, presents several challenges. These include ensuring high enantioselectivity, managing reaction thermodynamics, controlling process safety, and achieving high productivity. nih.govnih.gov Traditional batch processing, while straightforward to implement on a small scale, can be difficult to scale up due to issues with heat and mass transfer, mixing, and the handling of hazardous reagents. Continuous flow chemistry offers a promising alternative to overcome many of these limitations. nih.gov

Continuous flow systems involve pumping reagents through a network of tubes and reactors, where the reaction occurs. This approach offers several advantages for the scalable synthesis of chiral amines:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with highly exothermic reactions or the use of unstable intermediates. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and yield. nih.gov

Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes, as the system can run for extended periods without the need for shutdown and cleaning between batches. nih.gov

Facilitated Automation and Optimization: Flow chemistry setups are well-suited for automation, allowing for rapid screening of reaction conditions and optimization of process parameters. beilstein-journals.org

One of the most promising scalable stereoselective methods for producing chiral amines is through biocatalysis, particularly using enzymes like transaminases (TAs) and reductive aminases (RedAms). nih.govwhiterose.ac.uk These enzymes can exhibit exceptional enantioselectivity under mild reaction conditions. For instance, the asymmetric synthesis of other fluorinated chiral amines has been successfully demonstrated using transaminases, which catalyze the transfer of an amino group from a donor to a prochiral ketone, such as 2'-fluoroacetophenone. semanticscholar.orgnih.gov

However, scaling up transaminase-catalyzed reactions can be challenging due to factors like product inhibition and unfavorable reaction equilibria. nih.gov Continuous flow systems offer elegant solutions to these problems. By immobilizing the enzyme in a packed-bed reactor (PBR), the catalyst can be easily retained and reused over multiple cycles, significantly reducing costs. nih.gov Furthermore, techniques like in situ product removal (ISPR) can be integrated into the flow process to continuously extract the desired amine product, thereby shifting the equilibrium towards product formation and mitigating product inhibition. semanticscholar.org

A practical, non-enzymatic catalytic method for the enantioselective reduction of 2'-fluoroacetophenone, a key precursor to 1-(2-fluorophenyl)ethanamine, has also been developed and scaled up. This process, utilizing an oxazaborolidine catalyst, demonstrated the ability to produce the corresponding alcohol in high enantiomeric excess (98% ee) and yield (96%) on a 150 g scale. lookchem.com Such a catalytic reduction could be readily adapted to a continuous flow setup, further enhancing its scalability and safety profile.

The table below illustrates a conceptual comparison of key parameters for batch versus continuous flow processes in the synthesis of a chiral amine, based on findings for analogous compounds.

ParameterBatch ProcessContinuous Flow Process
Reaction Scale Grams to KilogramsKilograms to Tons
Heat Transfer Often problematic on a large scaleExcellent and highly controlled
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes
Productivity Limited by batch cycle timesHigh, with potential for 24/7 operation
Catalyst Reuse Can be challengingFacilitated by immobilized catalysts in PBRs
Process Control Manual or semi-automatedFully automated with real-time monitoring
Enantiomeric Excess (ee) High, but can be affected by scale-up issuesConsistently high due to precise control
Yield Can decrease on a larger scaleOften higher and more consistent

Role of 1 2 Fluorophenyl Ethanamine Hydrochloride As a Chiral Building Block and Intermediate

Utility in the Synthesis of Complex Organic Molecules

The fundamental utility of 1-(2-Fluorophenyl)ethanamine hydrochloride lies in its role as a chiral synthon. In organic synthesis, building blocks are molecular fragments that can be readily incorporated into a larger, more complex structure. enamine.net3wpharm.com The enantiomerically pure forms of this compound, such as (R)-1-(2-Fluorophenyl)ethanamine hydrochloride and (S)-1-(2-Fluorophenyl)ethanamine hydrochloride, are particularly valuable. bldpharm.comcymitquimica.com They allow chemists to introduce a specific stereochemistry at a defined position, a critical requirement for creating molecules with precise three-dimensional arrangements. This control is paramount in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. enamine.net The amine functionality serves as a versatile handle for forming amides, imines, or for participating in various coupling reactions, while the fluorophenyl ring can be further functionalized if required.

Applications in Pharmaceutical Synthesis and Drug Discovery Efforts

The structural motifs present in this compound are of high interest in medicinal chemistry and drug development.

A significant trend in the pharmaceutical industry is the development of single-enantiomer drugs. enamine.net Biological systems, such as enzymes and receptors, are chiral and often interact differently with the two enantiomers of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other might be inactive or even cause undesirable effects. enamine.net Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a primary goal.

This compound serves as a key starting material for such syntheses. sigmaaldrich.comfishersci.com By using either the (R) or (S) form of the compound, drug discovery programs can stereoselectively synthesize drug candidates. nih.govnih.gov This approach avoids the need for costly chiral separation at a later stage and ensures the final product has the correct stereochemical configuration for optimal interaction with its biological target. enamine.net

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's properties. nih.govnih.gov The fluorine atom in this compound imparts several beneficial characteristics to the molecules derived from it. chemicalbook.com

Metabolic Stability: The carbon-fluorine (C-F) bond is very strong. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position on an aromatic ring can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's metabolic stability and prolonging its duration of action. nih.govacs.org

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity of the drug molecule to its receptor. nih.govbenthamscience.com

Physicochemical Properties: The introduction of fluorine can modulate key properties like lipophilicity (a molecule's ability to dissolve in fats and lipids) and basicity (pKa). acs.orgresearchgate.net These modifications can improve a drug's absorption, distribution, and membrane permeation. nih.gov

Development of Agrochemicals

Similar to pharmaceuticals, the agrochemical industry benefits from the unique properties of fluorinated compounds. Approximately 50% of marketed agrochemicals contain fluorine. nih.gov The principles that make fluorinated compounds effective in medicine, such as enhanced stability and biological activity, are also applicable to the development of new herbicides, insecticides, and fungicides. chemicalbook.com The 2-fluorophenyl moiety from this compound can be incorporated into novel agrochemical candidates to improve their efficacy and environmental persistence profiles.

Precursor for Other Fluorinated Compounds

Beyond its direct use in creating final products, this compound is a valuable starting material for the synthesis of other, more complex fluorinated building blocks. chemicalbook.comnih.govamericanelements.com Its amine group can be transformed into other functional groups, or the entire 1-(2-fluorophenyl)ethyl moiety can be attached to different molecular scaffolds. This makes it a versatile tool for chemists exploring the synthesis and application of new organofluorine compounds. organic-chemistry.orggoogle.com

Application in Materials Science (e.g., Optoelectronic Materials)

The applications of fluorinated organic compounds extend beyond life sciences into materials science. nih.gov Organic molecules with specific electronic and photophysical properties are used in the development of advanced materials, including those for optoelectronics like Organic Light-Emitting Diodes (OLEDs). bldpharm.commdpi.com The introduction of fluorine into organic molecules can influence their crystal packing, thermal stability, and electronic energy levels. These properties are critical for designing materials with desired optical and electronic behaviors. mdpi.com As a fluorinated, chiral organic molecule, this compound or its derivatives could be investigated for the construction of novel chiral materials with unique optical or electronic properties. americanelements.com

Data Tables

Table 1: Summary of Roles and Applications

Section Focus Area Key Role of this compound
3.1 Complex Organic Synthesis Serves as a chiral building block to introduce a specific stereocenter.
3.2.1 Pharmaceutical Synthesis Acts as a precursor for enantiomerically pure drug molecules.
3.2.2 Molecular Design The fluorine atom enhances metabolic stability and binding affinity.
3.3 Agrochemical Development Used to create fluorinated agrochemicals with improved efficacy.
3.4 Fluorine Chemistry Functions as a starting material for other fluorinated compounds.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(R)-1-(2-Fluorophenyl)ethanamine hydrochloride
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride

Chemical Reactivity and Derivatization of 1 2 Fluorophenyl Ethanamine Hydrochloride

Reactions Involving the Amine Functional Group

The primary amine group is a key site for a variety of chemical transformations, acting as a potent nucleophile and a base.

The primary amine of 1-(2-fluorophenyl)ethanamine readily undergoes acylation with various acylating agents to form stable N-substituted amides. This is one of the most common and efficient transformations for primary amines. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an activated carboxylic acid derivative. libretexts.org

Common acylating agents include acid chlorides and acid anhydrides. The reaction with an acid chloride, such as ethanoyl chloride, is often vigorous and proceeds rapidly, even at cold temperatures, to yield the corresponding N-acylated product. chemguide.co.ukfishersci.it A base, like triethylamine (B128534) or pyridine, is usually added to neutralize the hydrochloric acid byproduct. fishersci.ithud.ac.uk Similarly, acid anhydrides react to form amides, though generally at a slower rate that may require heating. chemguide.co.uk

Modern coupling reagents, widely used in peptide synthesis, can also be employed to form the amide bond directly from a carboxylic acid without needing to first form an acid chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.itorganic-chemistry.org

Table 1: Examples of Acylation Reactions

Acylating Agent Reagent/Conditions Product
Acetyl Chloride Triethylamine, CH₂Cl₂ N-(1-(2-fluorophenyl)ethyl)acetamide
Benzoyl Chloride Pyridine, 0°C to RT N-(1-(2-fluorophenyl)ethyl)benzamide
Acetic Anhydride Heat N-(1-(2-fluorophenyl)ethyl)acetamide
Benzoic Acid EDC, HOBt, DMF N-(1-(2-fluorophenyl)ethyl)benzamide

Alkylation of the primary amine group can yield secondary and tertiary amines, but direct alkylation with alkyl halides is often problematic. The reaction tends to produce a mixture of products because the newly formed secondary amine is also nucleophilic and can react further with the alkyl halide. libretexts.orgmasterorganicchemistry.com This over-alkylation can continue until a quaternary ammonium (B1175870) salt is formed. chemguide.co.uklumenlearning.com

To achieve selective mono-N-alkylation and produce secondary amines, specific strategies are employed. One method involves using a large excess of the primary amine to increase the probability of the alkyl halide reacting with the starting amine rather than the product. Another approach uses specialized bases, such as cesium hydroxide (B78521) or cesium carbonate, which have been shown to promote selective monoalkylation with minimal formation of the tertiary amine. organic-chemistry.orggoogle.com

A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination . youtube.comlibretexts.org This involves the reaction of 1-(2-fluorophenyl)ethanamine with an aldehyde or ketone to form an intermediate imine (or enamine from a secondary amine), which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. lumenlearning.comlibretexts.org By choosing the appropriate carbonyl compound, a wide variety of secondary and tertiary amines can be synthesized cleanly.

Table 2: Synthesis of Secondary and Tertiary Amines

Reaction Type Reagents Expected Major Product(s)
Direct Alkylation CH₃I (excess) Mixture of secondary, tertiary, and quaternary ammonium salts
Selective Mono-Alkylation Benzyl bromide, Cs₂CO₃, DMF N-benzyl-1-(2-fluorophenyl)ethanamine (Secondary Amine)
Reductive Amination Acetone, NaBH₃CN, Methanol N-isopropyl-1-(2-fluorophenyl)ethanamine (Secondary Amine)
Reductive Amination (from secondary amine) Formaldehyde, HCOOH (Eschweiler-Clarke) N,N-dimethyl-1-(2-fluorophenyl)ethanamine (Tertiary Amine)

The amine moiety can undergo oxidation, although the reaction can be complex. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the benzylic carbon adjacent to the nitrogen, leading to the formation of 1-(2-fluorophenyl)ethanone. However, oxidation targeting the nitrogen atom itself can lead to different products. Electrochemical oxidation or reaction with specific catalysts like TEMPO can generate an iminium cation intermediate. mdpi.com This intermediate can then be hydrolyzed to yield a ketone and a less substituted amine, effectively a dealkylation pathway. mdpi.com The oxidation of primary amines can ultimately lead to the formation of nitriles or oximes under specific conditions.

The reduction of a primary amine group is not a common transformation as amines are already in a low oxidation state. The term "reduction" in the context of amine synthesis usually refers to the formation of amines from more oxidized functional groups like nitro compounds, nitriles, or amides. libretexts.org For instance, a nitro group on the phenyl ring could be reduced to an amine using reagents like H₂/Pd, Sn/HCl, or Fe/HCl, but the existing primary amine group would remain unchanged. youtube.com

The reactivity of 1-(2-fluorophenyl)ethanamine is fundamentally defined by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. chemguide.co.uk A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. The nucleophilicity of an amine is closely related to its basicity; however, it is also highly sensitive to steric hindrance around the nitrogen atom. masterorganicchemistry.com

As a primary amine, 1-(2-fluorophenyl)ethanamine readily attacks a wide range of electrophilic centers. These include:

Alkyl Halides: As discussed in the alkylation section, the amine attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. youtube.com

Carbonyl Compounds: The amine attacks the electrophilic carbonyl carbon of acyl chlorides, anhydrides, esters, and ketones. hud.ac.uklibretexts.org

Sulfonyl Chlorides: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides, which are analogs of amides. libretexts.org

The hydrochloride salt form significantly diminishes the amine's nucleophilicity because the lone pair is sequestered by a proton. Therefore, reactions requiring the amine to act as a nucleophile necessitate the use of the free amine, typically by adding a base to the reaction mixture.

Reactions Involving the Fluorophenyl Moiety

The fluorophenyl ring can undergo substitution reactions, most commonly through an electrophilic aromatic substitution (EAS) mechanism.

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. wikipedia.orglibretexts.org The position of this substitution is directed by the substituents already present on the ring. masterorganicchemistry.com In 1-(2-fluorophenyl)ethanamine hydrochloride, two groups influence the regioselectivity: the fluorine atom and the protonated 1-aminoethyl group (-CH(NH₃⁺)CH₃).

Fluorine (F): Halogens are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion) formed during attack at these positions. masterorganicchemistry.com

1-Aminoethyl group (-CH(CH₃)NH₂): In its free amine form, this alkylamine group is activating and ortho, para-directing. However, in the hydrochloride salt form, the amine is protonated to -CH(CH₃)NH₃⁺. This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.com

Given that the reaction is typically performed under acidic conditions required for EAS (e.g., nitration with H₂SO₄/HNO₃), the amine will be protonated. Therefore, the directing effects are a competition between the ortho, para-directing fluorine and the meta-directing -CH(CH₃)NH₃⁺ group. Both groups deactivate the ring, meaning harsh reaction conditions may be required.

The substitution pattern will be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. The most likely positions for substitution would be para to the fluorine atom (position 5) and meta to the aminoethyl group (positions 3 and 5). Since position 5 is favored by both directing influences (para to F, meta to the side chain), it is a likely site for substitution. Position 3 (meta to the side chain and ortho to F) is also a possibility.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(5-Nitro-2-fluorophenyl)ethanamine and 1-(3-Nitro-2-fluorophenyl)ethanamine
Bromination Br₂, FeBr₃ 1-(4-Bromo-2-fluorophenyl)ethanamine and 1-(5-Bromo-2-fluorophenyl)ethanamine*
Sulfonation Fuming H₂SO₄ 4-Aminoethyl-3-fluorobenzenesulfonic acid and 2-Aminoethyl-4-fluorobenzenesulfonic acid
Friedel-Crafts Acylation CH₃COCl, AlCl₃ Generally unsuccessful due to deactivation of the ring by both substituents and complexation of the catalyst with the amine.

Note on Bromination: The free amine is strongly activating and ortho, para-directing. If the reaction is carried out under non-acidic conditions, substitution would be directed primarily by the amine group to positions ortho and para to it (positions 3 and 5, relative to the side chain), with likely polybromination.

Nucleophilic Aromatic Substitution on Halogenated Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those bearing halogens. nih.gov Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The reaction is greatly facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these substituents help to stabilize the anionic intermediate through resonance. libretexts.org

In the context of halogenated derivatives of 1-(2-Fluorophenyl)ethanamine, the fluorine atom itself acts as a powerful electron-withdrawing group via the inductive effect, activating the ring towards nucleophilic attack. However, its primary role in SNAr is often as the leaving group. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack by the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

Consider a derivative such as 1-(5-Chloro-2-fluorophenyl)ethanamine. nih.govsigmaaldrich.com In this molecule, there are two potential halogen leaving groups. The fluorine atom is generally more readily displaced by a strong nucleophile than the chlorine atom, assuming steric factors are comparable. The presence of the chloro substituent, another electron-withdrawing group, would further activate the ring, making substitution more favorable compared to the non-chlorinated parent compound.

The general mechanism for an SNAr reaction on a halogenated derivative of 1-(2-Fluorophenyl)ethanamine is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the halogen (e.g., fluorine), forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The halide ion is expelled, and the aromaticity of the ring is restored. libretexts.org

Such reactions are pivotal for introducing a variety of functional groups, including ethers, amines, and thioethers, onto the phenyl ring, thereby creating a diverse library of compounds from a single halogenated precursor.

Derivatization Strategies for Structure-Function Exploration

The exploration of structure-function relationships is a cornerstone of medicinal chemistry and materials science. Derivatization of a lead compound like 1-(2-Fluorophenyl)ethanamine allows researchers to systematically probe how modifications to its chemical structure affect its biological activity or physical properties. Key strategies involve altering the substitution on the phenyl ring and modifying the stereochemistry of the chiral center.

Halogenation and Ring Substitution: Introducing or changing halogen substituents on the phenyl ring is a common strategy. The size, electronegativity, and position of the halogen can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, comparing the parent compound with its chlorinated and dichlorinated analogs provides insight into the role of these substituents.

Table 1: Comparison of Halogenated Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(R)-1-(2-Fluorophenyl)ethanamine hydrochloride 1168139-43-2 C₈H₁₁ClFN 175.63 bldpharm.com
1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride 1955523-20-2 C₈H₁₀Cl₂FN 210.08 sigmaaldrich.com
1-(2,3-Dichlorophenyl)ethanamine hydrochloride Not specified Not specified Not specified

Data sourced from multiple references. sigmaaldrich.combldpharm.commedchemexpress.com

Stereochemistry: 1-(2-Fluorophenyl)ethanamine is a chiral molecule. The synthesis and evaluation of individual enantiomers, (R)-1-(2-Fluorophenyl)ethanamine and (S)-1-(2-Fluorophenyl)ethanamine, are crucial. bldpharm.comnih.gov Biological systems are often stereoselective, meaning that one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or lower toxicity compared to the other. Utilizing this compound as a chiral building block in asymmetric synthesis is a key strategy for creating enantiomerically pure final products. bldpharm.com

Amine Group Modification: The primary amine of the ethylamine (B1201723) side chain is a versatile handle for derivatization. It can be acylated, alkylated, or used in reductive amination to introduce a vast array of substituents, thereby exploring the steric and electronic requirements of a target binding pocket.

Formation of Derivatives for Specific Research Applications (e.g., Biochemical Probes)

Biochemical probes are essential tools for studying biological processes in real-time within living systems. These probes are typically created by attaching a reporter molecule, such as a fluorophore, to a bioactive compound. The primary amine of this compound is an ideal site for such conjugation.

A common strategy for creating a fluorescent probe involves the reaction of the primary amine with a fluorescent dye that has been activated for amine coupling. worktribe.com For example, a coumarin (B35378) or rhodamine dye containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group can be readily coupled to the amine of 1-(2-Fluorophenyl)ethanamine.

Hypothetical Synthesis of a Fluorescent Probe:

Activation of Fluorophore: A fluorophore with a carboxylic acid group, such as Coumarin 343, is reacted with a carbodiimide (B86325) (e.g., EDCI) and N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.

Coupling Reaction: The 1-(2-Fluorophenyl)ethanamine (in its free base form) is then reacted with the NHS-activated fluorophore. The primary amine attacks the ester, displacing the NHS group to form a stable amide bond, covalently linking the fluorophore to the ethanamine derivative.

Purification: The resulting fluorescent probe is purified using techniques like column chromatography to remove unreacted starting materials and byproducts.

This approach allows the creation of probes where the 1-(2-Fluorophenyl)ethanamine moiety can guide the molecule to its biological target, while the attached fluorophore provides a detectable signal for imaging and quantitative analysis using techniques like fluorescence microscopy or flow cytometry. worktribe.com The synthesis of such derivatives is instrumental in elucidating the mechanisms of action and subcellular localization of bioactive compounds. worktribe.com

Catalytic Applications and Ligand Design Incorporating 1 2 Fluorophenyl Ethanamine Hydrochloride

Chiral Ligand Development for Asymmetric Catalysis

The design and synthesis of chiral ligands are central to the advancement of asymmetric catalysis. nih.gov The enantiopure nature of 1-(2-Fluorophenyl)ethanamine hydrochloride makes it an attractive scaffold for creating ligands that can effectively transfer chirality to a metal center, thereby enabling the enantioselective synthesis of a desired product. nih.gov

Chiral carbon-based ligands, where a carbon atom is the coordinating entity, represent a unique class of ligands in asymmetric catalysis. The incorporation of this compound into ligand design allows for the introduction of a stereogenic center in proximity to the coordinating atom. This strategic placement of the chiral moiety can significantly influence the steric and electronic environment around the metal center, leading to high levels of enantiocontrol in catalytic reactions.

For instance, derivatives of 1-(2-Fluorophenyl)ethanamine can be utilized to synthesize bidentate or polydentate ligands. These ligands can chelate to a metal, forming a stable chiral complex that acts as the active catalyst. The fluorine atom on the phenyl ring can also play a crucial role, influencing the electronic properties of the ligand through inductive effects and potentially engaging in non-covalent interactions that further stabilize the transition state of the catalyzed reaction.

Chiral ligands derived from this compound have potential applications in various asymmetric cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands that can effectively control the stereochemical outcome of these reactions is a major focus of research.

In Suzuki-Miyaura and Sonogashira cross-coupling reactions, for example, palladium catalysts are commonly employed. nih.gov The use of a chiral ligand synthesized from this compound can create a chiral pocket around the palladium center. This chiral environment can differentiate between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. The efficiency of these reactions is often evaluated based on the yield and the enantiomeric excess (ee) of the product.

Reaction Type Catalyst System Potential Outcome
Suzuki-Miyaura CouplingPalladium complex with chiral ligandEnantioselective C-C bond formation
Sonogashira CouplingPalladium complex with chiral ligandEnantioselective C-C bond formation

Role in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org this compound can be used to synthesize chiral organocatalysts that operate through various activation modes.

A significant application of this compound in organocatalysis is in the synthesis of chiral thiourea (B124793) derivatives. nih.govresearchgate.net These bifunctional catalysts typically possess a thiourea moiety capable of hydrogen bonding to an electrophile and a basic amino group that activates a nucleophile. rsc.org The reaction of the chiral amine with an appropriate isothiocyanate yields a chiral thiourea. The stereochemistry of the resulting catalyst is dictated by the chirality of the starting amine.

The general synthesis of these thiourea derivatives involves the reaction of an isothiocyanate with the amine. mdpi.com The resulting N,N'-disubstituted thioureas can be designed with varying steric and electronic properties to optimize their catalytic activity and selectivity for specific reactions. mdpi.com

Chiral thiourea organocatalysts derived from compounds like this compound have been successfully applied in asymmetric aldol (B89426) condensations. mdpi.com This reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound.

In a typical application, the thiourea catalyst activates the carbonyl group of an aldehyde through hydrogen bonding, while the basic amine moiety of the catalyst deprotonates a ketone to form a chiral enamine intermediate. This dual activation brings the nucleophile and electrophile together in a well-defined chiral environment, leading to the formation of the aldol product with high diastereo- and enantioselectivity. The effectiveness of these catalysts is demonstrated by the high yields and enantiomeric excesses achieved in these reactions. mdpi.com

Catalyst Type Reaction Activation Mode Typical Result
Chiral ThioureaAsymmetric Aldol CondensationDual hydrogen bonding and Brønsted base catalysisHigh yield and enantioselectivity

Immobilized Chiral Catalysts Derived from the Compound

To enhance the practicality and sustainability of asymmetric catalysis, significant effort has been devoted to the immobilization of chiral catalysts. rsc.org Immobilization on a solid support, such as a polymer, facilitates catalyst recovery and reuse, which is particularly important for expensive or toxic metal-based catalysts and for simplifying product purification. rsc.org

Chiral ligands and organocatalysts derived from this compound can be functionalized to allow for their attachment to a solid support. This can be achieved by incorporating a reactive handle into the catalyst structure that can be covalently linked to the polymer backbone. The performance of the immobilized catalyst is then compared to its homogeneous counterpart to ensure that the catalytic activity and enantioselectivity are not significantly compromised. In some cases, immobilization can even lead to enhanced catalyst stability and performance. rsc.org

Computational and Theoretical Chemistry Investigations of 1 2 Fluorophenyl Ethanamine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-Fluorophenyl)ethanamine hydrochloride, DFT calculations can elucidate various electronic properties and predict its reactivity.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a related compound, 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), DFT calculations were instrumental in determining the most stable conformer. nih.gov

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For phenethylamine (B48288) derivatives, the distribution of these frontier orbitals is crucial. Typically, the HOMO is localized on the phenyl ring, indicating its role as the primary electron donor, while the LUMO may be distributed over the entire molecule.

Furthermore, DFT can be used to compute various reactivity descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S). nih.gov These parameters help in understanding the molecule's behavior in chemical reactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the protonated amine group would be a prominent electrophilic site.

A theoretical investigation into the impact of fluorine substitution on 2-phenylethylamine revealed that the fluorine atom can influence the conformational flexibility and noncovalent interactions within the molecule. nih.gov DFT calculations showed that the gauche conformer of 2-FPEA hydrogen-bonded to a water molecule is the most stable, highlighting the importance of intramolecular and intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of a Representative Fluorinated Phenethylamine Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the polarity of the molecule
Global Hardness (η)2.85 eVResistance to change in electron distribution
Global Softness (S)0.35 eV⁻¹Reciprocal of hardness, indicates reactivity

Note: The values in this table are illustrative and based on typical values for similar fluorinated phenethylamine compounds. Actual values for this compound would require specific calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its physical and chemical properties. For this compound, these studies can reveal the preferred spatial arrangement of the fluorophenyl group relative to the ethylamine (B1201723) side chain.

The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ and C-C bonds of the side chain and the C-N bond. A study on N-protonated-fluorophenyl-ethylamine considered two key dihedral angles for exploring the conformational space. researchgate.net The presence of the fluorine atom at the ortho position can introduce steric hindrance and electrostatic interactions that favor certain conformations.

Computational studies on the monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine have shown that the gauche conformer is the most stable. nih.govacs.org This is in contrast to some other phenethylamines where an anti-conformation might be preferred. This preference is likely due to a stabilizing intramolecular interaction between the amine group and the phenyl ring, potentially a weak N-H···π interaction. nih.gov The protonation of the amine group in the hydrochloride salt would further influence these interactions, likely strengthening hydrogen bonding capabilities with solvent molecules or other interacting species.

The flexibility of the side chain is a critical aspect. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into the accessible conformations and the energy barriers between them. nih.gov

Table 2: Key Dihedral Angles in Conformational Analysis of 1-(2-Fluorophenyl)ethanamine

Dihedral AngleDescriptionExpected Influence
C1-C6-Cα-CβRotation of the ethylamine side chain relative to the phenyl ringInfluenced by steric hindrance from the ortho-fluorine
C6-Cα-Cβ-NRotation around the Cα-Cβ bondDetermines the gauche or anti conformation
Cα-Cβ-N-HRotation of the ammonium (B1175870) groupAffects hydrogen bonding patterns

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA) for Analog Exploration

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. These models are invaluable for exploring analogs and designing new molecules with desired properties. For this compound, QSAR studies can be used to predict the properties of related compounds based on modifications to its structure.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a model by relating the biological activity of a set of molecules to their 3D shape and electrostatic and steric fields. nih.govwikipedia.org To perform a CoMFA study on analogs of 1-(2-Fluorophenyl)ethanamine, a training set of structurally similar compounds with known activities (e.g., in a specific synthetic reaction or a biological assay) would be required. The molecules in the training set are aligned, and the steric and electrostatic fields around them are calculated. Statistical methods, such as Partial Least Squares (PLS), are then used to build a correlation model.

The resulting CoMFA model can be visualized as a 3D contour map, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for the desired activity. For example, a CoMFA model might suggest that increasing the steric bulk at a particular position on the phenyl ring enhances a desired property, while a positive electrostatic potential at another position is detrimental. Such insights are instrumental in guiding the synthesis of new analogs with improved characteristics.

While specific QSAR or CoMFA studies on this compound for synthetic purposes are not widely published, the methodology has been successfully applied to various classes of phenethylamine derivatives for drug design, demonstrating its potential for exploring the chemical space around this scaffold. nih.gov

Prediction of Molecular Interactions and Binding Dynamics within Synthetic Contexts

Computational methods can also be used to predict how this compound interacts with other molecules in a synthetic environment, such as reactants, catalysts, or solvents. Understanding these interactions at a molecular level can help in optimizing reaction conditions and predicting potential side reactions.

Molecular dynamics (MD) simulations can model the behavior of this compound in a solution, providing insights into its solvation and how it approaches other reactants. wikipedia.org For instance, MD simulations can reveal the preferred orientation of the molecule as it approaches a catalytic surface or another reactant, which can be crucial for the success of a stereoselective synthesis.

The interactions are governed by a combination of forces, including electrostatic interactions (especially with the charged ammonium group), hydrogen bonding, van der Waals forces, and potential π-π stacking or cation-π interactions involving the phenyl ring. The ortho-fluorine atom can also participate in specific interactions, such as C-H···F hydrogen bonds. nih.gov

In the context of its use as a resolving agent or a chiral building block, molecular docking simulations could be employed to predict how the enantiomers of 1-(2-Fluorophenyl)ethanamine interact differently with a chiral stationary phase in chromatography or with a chiral catalyst. These simulations can provide a rational basis for designing efficient separation processes or stereoselective synthetic routes.

Table 3: Potential Intermolecular Interactions of this compound in a Synthetic Medium

Type of InteractionDescriptionPotential Role in Synthesis
Ion-DipoleInteraction between the ammonium cation and polar solvent molecules.Influences solubility and reactivity.
Hydrogen BondingThe ammonium group acts as a hydrogen bond donor.Can direct the approach of reactants or interact with catalysts.
Cation-πInteraction between the ammonium group and an aromatic ring of another molecule.Can play a role in molecular recognition and self-assembly.
Dipole-DipoleInteractions involving the C-F bond dipole.Can influence the packing in the solid state and interactions in solution.
C-H···F Hydrogen BondingWeak hydrogen bonds involving the fluorine atom.Can contribute to the stability of certain conformations and intermolecular arrangements. nih.gov

Advanced Analytical Techniques for Chiral Purity and Structure Elucidation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating the enantiomers of 1-(2-Fluorophenyl)ethanamine and determining the enantiomeric excess (ee) of a sample. mdpi.comjiangnan.edu.cn The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral environment. mdpi.com There are two primary strategies for the chiral separation of amines like 1-(2-Fluorophenyl)ethanamine by HPLC. nih.gov

The most common approach involves the use of a Chiral Stationary Phase (CSP) . These columns contain a chiral selector immobilized on the solid support. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are widely used for their broad applicability. mdpi.com

An alternative method is pre-column derivatization , where the enantiomeric amine is reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard, achiral HPLC column. nih.govnih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A typical setup would involve a reverse-phase HPLC system with UV detection. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Phenethylamine (B48288) Analogs

Parameter Typical Value/Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer. niph.go.jp
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength where the phenyl ring absorbs (e.g., 225 nm). sigmaaldrich.com

| Column Temperature | Ambient or controlled (e.g., 25-40°C). niph.go.jpsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of 1-(2-Fluorophenyl)ethanamine hydrochloride. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine atom. rsc.org

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Fluorophenyl)ethanamine, one would expect to see distinct signals for the aromatic protons, the methine (CH) proton adjacent to the nitrogen and the phenyl ring, and the methyl (CH₃) protons. The coupling of the methine proton with the adjacent methyl protons would result in a quartet, while the methyl protons would appear as a doublet. The aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 NMR) : This experiment identifies all the unique carbon atoms in the molecule. The spectrum would show distinct peaks for the methyl carbon, the methine carbon, and the six aromatic carbons. The carbon atoms directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J-CF), confirming the C-F bond. Carbons two or three bonds away will show smaller couplings (²J-CF, ³J-CF). nih.gov

¹⁹F NMR (Fluorine-19 NMR) : As ¹⁹F is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a crucial tool for analyzing fluorinated compounds. nih.gov For 1-(2-Fluorophenyl)ethanamine, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of its electronic environment. Furthermore, this fluorine signal will be split by neighboring protons (primarily the ortho-protons on the ring), providing additional structural confirmation through H-F coupling constants. rsc.org

Table 2: Predicted NMR Data for 1-(2-Fluorophenyl)ethanamine Moiety

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H ~7.0-7.5 Multiplet JHH, JHF
~4.2-4.5 Quartet JHH ≈ 7 Hz
~1.5-1.7 Doublet JHH ≈ 7 Hz
¹³C ~160-165 (C-F) Doublet ¹JCF ≈ 240-250 Hz
~115-135 Multiplets JCF
~45-50 Singlet
~20-25 Singlet

| ¹⁹F | ~ -110 to -120 | Multiplet | JHF |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. jiangnan.edu.cnrsc.org For this compound, the free base (C₈H₁₀FN) has a monoisotopic mass of approximately 139.08 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the free base. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.org

The fragmentation of aliphatic amines is dominated by alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For 1-(2-Fluorophenyl)ethanamine, the most likely fragmentation pathway is the loss of the methyl group (CH₃•), which is the smaller alkyl substituent, to form a stable iminium cation.

Key Fragmentation Pathways:

Molecular Ion (M⁺): [C₈H₁₀FN]⁺• at m/z 139.

Alpha-Cleavage (Loss of •CH₃): The primary fragmentation would be the loss of a methyl radical to yield a fragment at m/z 124. [C₇H₇FN]⁺.

Loss of Amine Group: Another possible fragmentation is the cleavage of the C-C bond to the aromatic ring, leading to a fluorotropylium-like cation or other aromatic fragments.

Table 3: Expected Mass Spectrometry Fragments for 1-(2-Fluorophenyl)ethanamine

m/z Proposed Fragment Ion Formula
139 Molecular Ion [C₈H₁₀FN]⁺•

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (applied to intermediates or derivatives)

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.com For this compound or its synthetic intermediates, IR spectroscopy can confirm the presence of key structural features.

The primary amine (—NH₂) group is particularly characteristic. A primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. youtube.com The hydrochloride salt form would exhibit broad absorption bands for the ammonium (B1175870) salt (—NH₃⁺) in the 2400-3200 cm⁻¹ region. Other important vibrations include C-H stretches for the aromatic and aliphatic parts of the molecule, C=C stretches for the aromatic ring, and the C-F stretch.

Table 4: Characteristic IR Absorption Frequencies for 1-(2-Fluorophenyl)ethanamine Functional Groups

Functional Group Bond Vibration Type Characteristic Absorption Range (cm⁻¹)
Primary Amine (free base) N-H Stretch 3300-3500 (two bands)
Ammonium (hydrochloride salt) N-H Stretch 2400-3200 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aromatic Ring C=C Stretch 1450-1600

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 1-(2-Fluorophenyl)ethanamine hydrochloride?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the fluorophenyl substitution pattern. High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is advised for quantifying impurities . Mass spectrometry (MS) provides molecular weight validation. For batch-specific reproducibility, cross-reference analytical certificates from certified suppliers that detail retention times and spectral data .

Q. How should researchers safely handle and store this compound to maintain stability?

  • Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) during handling to avoid hygroscopic absorption. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal hazards. Waste must be segregated and disposed via licensed chemical waste services .

Q. What synthetic routes are commonly employed for this compound?

  • Methodology : Reductive amination of 2-fluorophenylacetone using sodium cyanoborohydride in acidic media (e.g., HCl/MeOH) is a standard route. Alternatively, nucleophilic substitution of 2-fluorobenzyl chloride with ammonia under high-pressure conditions yields the primary amine, followed by HCl salt formation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH during crystallization to maximize yield (>70%) and purity .

Advanced Research Questions

Q. How can discrepancies in purity assessments arise between HPLC and NMR, and how should they be resolved?

  • Methodology : HPLC may fail to detect non-UV-active impurities (e.g., inorganic salts), while NMR can miss stereochemical impurities. Resolve conflicts by combining techniques: use ion chromatography for ionic impurities and differential scanning calorimetry (DSC) to assess crystallinity. Cross-validate with certified reference materials (CRMs) from accredited suppliers .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodology : The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the adjacent carbon, facilitating SN2 reactions. Kinetic studies (e.g., using deuterated solvents) can elucidate steric effects from the fluorophenyl group. Computational modeling (DFT) predicts activation energies for competing pathways, validated by experimental rate constants .

Q. How do environmental factors (e.g., humidity, temperature) impact the stability of this compound during long-term storage?

  • Methodology : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) assess degradation kinetics. Use HPLC-MS to identify degradation products (e.g., hydrolyzed amines or fluorophenol derivatives). For sensitive applications (e.g., receptor binding assays), lyophilization and storage at -80°C with desiccants are recommended .

Q. What strategies mitigate batch-to-batch variability in synthetic yields for scaled-up production?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical parameters (pH, temperature). Optimize solvent systems (e.g., switch from methanol to acetonitrile) to improve solubility during crystallization. Statistical design of experiments (DoE) identifies key variables (e.g., stoichiometry, reaction time) affecting yield .

Safety and Compliance

Q. What protocols ensure safe disposal of this compound waste in academic labs?

  • Methodology : Neutralize aqueous waste with 1M NaOH to deprotonate the amine, followed by adsorption onto activated carbon. Solid waste should be incinerated via licensed facilities. Document disposal in compliance with EPA/REACH regulations, including Material Safety Data Sheet (MSDS) Section 13 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.